molecular formula C9H13BrN2 B1517443 5-bromo-N,N-diethylpyridin-2-amine CAS No. 1176424-62-6

5-bromo-N,N-diethylpyridin-2-amine

Cat. No.: B1517443
CAS No.: 1176424-62-6
M. Wt: 229.12 g/mol
InChI Key: AUNKEVOLCMQTEY-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethylpyridin-2-amine is a brominated aromatic amine with the molecular formula C8H12BrN2. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two ethyl groups attached to the nitrogen atom at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of N,N-Diethylpyridin-2-amine: The compound can be synthesized by the bromination of N,N-diethylpyridin-2-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.

  • Sandmeyer Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromo-N,N-diethylpyridine-N-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-ethylpyridin-2-amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 5-bromo-N,N-diethylpyridine-N-oxide

  • Reduction: 5-ethylpyridin-2-amine

  • Substitution: 5-bromo-N,N-diethyl-2-hydroxypyridine and 5-bromo-N,N-diethyl-2-aminopyridine

Scientific Research Applications

5-Bromo-N,N-diethylpyridin-2-amine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, often as a building block for more complex molecules.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N,N-diethylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

  • 2-Amino-5-bromopyridine: Similar but lacks the N,N-diethyl substitution.

Uniqueness: 5-Bromo-N,N-diethylpyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethyl groups enhances its stability and makes it more suitable for certain chemical reactions compared to its dimethyl counterpart.

Properties

IUPAC Name

5-bromo-N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNKEVOLCMQTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653592
Record name 5-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176424-62-6
Record name 5-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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